molecular formula C10H14N2 B6613622 3-(3-methylpyrrolidin-3-yl)pyridine CAS No. 557076-73-0

3-(3-methylpyrrolidin-3-yl)pyridine

Cat. No.: B6613622
CAS No.: 557076-73-0
M. Wt: 162.23 g/mol
InChI Key: JXJNVJSWGSVGDP-UHFFFAOYSA-N
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Description

“3-(3-methylpyrrolidin-3-yl)pyridine” is also known as nicotine . It is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission .


Synthesis Analysis

The synthesis of pyrrolidine compounds, like “this compound”, can be achieved through various methods. One method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another approach .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring and a pyridine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Another reaction involves the use of inexpensive cerium and nickel catalysts that enable the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 162.2316 . More detailed information about its physical and chemical properties could not be found in the search results.

Mechanism of Action

Target of Action

The primary targets of 3-(3-methylpyrrolidin-3-yl)pyridine are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known that pyrrolidine derivatives, which include this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a unique manner, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its methylated and ribosylated forms, are often associated with pathological outcomes in acute kidney injury (aki) . They are often included in metabolomics measurements .

Result of Action

The interaction of this compound with its targets, collagenase 3 and stromelysin-1, could potentially influence the breakdown of the extracellular matrix, impacting various physiological and disease processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, microbial degradation of pyridine derivatives has been observed in the mangrove ecosystem . This suggests that environmental microbes could potentially influence the action of this compound.

Safety and Hazards

“3-(3-methylpyrrolidin-3-yl)pyridine” is considered hazardous. It is flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to wear personal protective equipment, avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and take precautionary measures against static discharges .

Future Directions

The future directions for “3-(3-methylpyrrolidin-3-yl)pyridine” could involve further exploration of its potential uses in the treatment of human diseases . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” could be a promising candidate for future drug development.

Properties

IUPAC Name

3-(3-methylpyrrolidin-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-10(4-6-12-8-10)9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJNVJSWGSVGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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